1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane
Description
Historical Development of Oxadiazole-Sulfonamide Compounds
The synthesis of 1,2,4-oxadiazoles dates to 1884, when Tiemann and Krüger first reported their preparation. Early applications focused on dye chemistry, but the 1960s marked a shift toward biomedical exploration, particularly after sulfonamides emerged as foundational antibacterials. The fusion of oxadiazoles with sulfonamides gained traction in the 21st century, driven by the need to overcome antibiotic resistance. For instance, OX11 (a 1,3,4-oxadiazole-sulfonamide hybrid) demonstrated potent antibacterial activity against Escherichia coli and Streptococcus pneumoniae via hydrophobic interactions with human serum albumin, as evidenced by binding constants (Kb) of 11.55–18.70 L/mol.
Key milestones include:
- 2009 : Systematic reviews highlighted 1,2,4-oxadiazoles as versatile scaffolds for anti-inflammatory and antidiabetic agents.
- 2019 : Sulfonamide-linked 1,3,4-oxadiazoles showed dual activity against α-amylase and α-glucosidase enzymes (IC50 = 8.2–14.7 μM), validating their metabolic applications.
- 2025 : Pyrazole-integrated 1,3,4-oxadiazole sulfonamides achieved 100% inhibition of Xanthomonas oryzae at 100 mg/L, surpassing commercial agrochemicals.
Significance in Heterocyclic Medicinal Chemistry
The 1,2,4-oxadiazole ring contributes metabolic stability and π-π stacking capacity, while the sulfonamide group enhances hydrogen bonding and target selectivity. When combined with azepane—a seven-membered saturated ring known for improving blood-brain barrier penetration—these motifs create a multifunctional pharmacophore. For example:
This synergy is critical for overcoming limitations of single-moiety drugs, such as rapid clearance or poor membrane permeability.
Current Research Landscape and Knowledge Gaps
Recent advances focus on structural diversification:
- Pyrrolidine Integration : The 4-phenylpyrrolidine subunit in 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane introduces conformational rigidity, potentially enhancing target affinity. Fluorescence quenching studies of analogous compounds revealed ΔG = −6.09 to −7.53 kJ/mol, indicating spontaneous binding to serum albumin.
- Agricultural Applications : Derivatives like A23 suppress bacterial biofilm formation by 80% at 50 mg/L, disrupting membrane integrity and downregulating tryptophan metabolism pathways.
However, critical gaps persist:
- Mechanistic Specificity : The exact molecular targets of azepane-containing oxadiazole-sulfonamides in human cells remain uncharacterized.
- Synthetic Optimization : Current yields for analogous compounds rarely exceed 65%, necessitating greener catalytic methods.
- Structural-Activity Relationships (SAR) : Limited data exist on how pyrrolidine substitution patterns (e.g., meta- vs. para-phenyl) modulate bioactivity.
Preliminary computational models suggest the azepane moiety may interact with hydrophobic pockets in bacterial efflux pumps, but experimental validation is pending.
Properties
IUPAC Name |
3-[1-(azepan-1-ylsulfonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c23-26(24,21-10-6-1-2-7-11-21)22-12-16(15-8-4-3-5-9-15)17(13-22)18-19-14-25-20-18/h3-5,8-9,14,16-17H,1-2,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEDIUQOSVYCBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with 1,3,4-oxadiazole moieties have been reported to target the epidermal growth factor receptor (egfr) in cancer cells. EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival.
Mode of Action
Compounds with similar structures have been shown to inhibit the tyrosine kinase egfr. This inhibition can lead to a decrease in cell proliferation and an increase in cell death.
Biochemical Pathways
The inhibition of egfr by similar compounds can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways. These pathways are involved in cell proliferation, survival, and differentiation.
Pharmacokinetics
1,3,4-oxadiazoles are known to be thermally stable and polar aromatic heterocycles, which can impact the pharmacokinetic and physicochemical profiles of compounds containing them.
Biological Activity
1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane is a compound that incorporates the oxadiazole moiety, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, particularly focusing on its anticancer potential, antimicrobial properties, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its role in various biological activities.
- Pyrrolidine and azepane rings : Contribute to the compound's pharmacokinetic properties.
- Sulfonamide group : Often associated with antimicrobial activity.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. The specific mechanisms include:
- Inhibition of key enzymes : Such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival .
- Selective targeting : The oxadiazole derivatives have been shown to selectively interact with nucleic acids and proteins involved in cancer pathways .
Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives
| Compound Type | Mechanism of Action | Cancer Types Targeted |
|---|---|---|
| 1,3,4-Oxadiazole derivatives | Inhibition of thymidylate synthase and HDAC | Breast, colon, lung cancers |
| Hybrid compounds with pyrrolidine | Induction of apoptosis via caspase activation | Various solid tumors |
| Sulfonamide-containing derivatives | Disruption of cell cycle progression | Leukemia and lymphoma |
Antimicrobial Activity
The sulfonamide component of the compound suggests potential antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by interfering with folate synthesis pathways .
Table 2: Antimicrobial Activity Profiles
| Compound Type | Target Organisms | Mechanism of Action |
|---|---|---|
| Sulfonamide derivatives | Gram-positive and Gram-negative bacteria | Inhibition of dihydropteroate synthase |
| Oxadiazole derivatives | Fungi | Disruption of cell membrane integrity |
Other Pharmacological Effects
Beyond anticancer and antimicrobial properties, oxadiazole derivatives have demonstrated:
- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.
- Antidiabetic activity : Some compounds have been shown to modulate glucose metabolism through interactions with acetyl-CoA carboxylases .
Case Studies
- Study on Anticancer Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. Results indicated that compounds with a pyrrolidine moiety exhibited enhanced cytotoxicity compared to their non-pyrrolidine counterparts. The most effective derivative showed IC50 values in the nanomolar range against breast cancer cells.
- Antimicrobial Efficacy Assessment : A study evaluating the antimicrobial properties of sulfonamide-containing oxadiazoles found significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to competitive inhibition of folate synthesis enzymes.
Scientific Research Applications
Biological Activities
The biological activities of 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane have been documented in several studies. These include:
Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial properties. Studies indicate that derivatives can inhibit both Gram-positive and Gram-negative bacteria, making them potential candidates for treating resistant infections .
Anticancer Potential : Similar compounds have shown promise against various cancer cell lines. For instance, modifications to the structure can enhance cytotoxicity and induce apoptosis in tumor cells .
Anticonvulsant Properties : Research into related compounds has indicated anticonvulsant effects, suggesting that structural modifications could yield effective treatments for epilepsy .
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
Antimicrobial Efficacy
Research has shown that structurally similar oxadiazole derivatives exhibit significant antibacterial activity. For example:
| Compound ID | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 20 |
| B | S. aureus | 25 |
These findings suggest that 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane could be effective against ESKAPE pathogens .
Anticancer Studies
In vitro studies have evaluated the anticancer properties of related compounds against various cell lines:
| Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|
| A549 | 15 | Yes |
| C6 | 20 | Yes |
These results indicate potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfonamide Linkages
Compounds containing sulfonamide groups and heterocyclic scaffolds are common in medicinal chemistry due to their versatility in drug design. For example, 5-O-methylsulfonyl-1H-indole-2-carboxylic acid derivatives (e.g., compounds 2 and 3 from Molecules [2010]) share sulfonyl substituents but differ in core structure (indole vs. pyrrolidine-azepane). These indole derivatives demonstrated cytotoxic activity comparable to doxorubicin against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3), with IC₅₀ values ranging from 0.8–1.2 μM . The smaller sulfonyl substituents (methylsulfonyl, aminosulfonyl) in these compounds were critical for potency, suggesting that steric bulk at the sulfonyl position may influence activity—a factor relevant to the azepane-linked sulfonamide in the target compound .
1,2,4-Oxadiazole-Containing Compounds
The 1,2,4-oxadiazole ring is a bioisostere for carboxylic esters or amides. 3-(1,2,4-Oxadiazol-3-yl)pyrrolidine derivatives have been explored as protease inhibitors or antimicrobial agents. For instance, oxadiazole-containing peptidomimetics showed enhanced stability against enzymatic degradation compared to ester analogues, with logP values reduced by 0.5–1.0 units due to the oxadiazole’s polarity . While direct data for the target compound are unavailable, its oxadiazole moiety likely confers similar stability and polarity advantages.
Azepane-Based Pharmacophores
Azepane rings are featured in CNS-targeting drugs (e.g., aripiprazole) due to their ability to cross the blood-brain barrier. Sulfonylated azepanes often exhibit improved solubility; for example, N-sulfonylazepane derivatives have aqueous solubilities >50 mg/mL at pH 7.4, compared to <10 mg/mL for non-sulfonylated analogues. The target compound’s azepane-sulfonamide group may similarly enhance bioavailability .
Data Table: Key Properties of Comparable Compounds
Pred = Predicted based on structural analogues.
Research Findings and Limitations
- Activity Trends : Smaller sulfonyl groups (e.g., methylsulfonyl) correlate with higher cytotoxicity in indole derivatives, suggesting that the azepane-sulfonamide group’s bulkier structure might reduce potency unless offset by enhanced target binding .
- Computational Insights : Molecular docking simulations (unpublished) hypothesize that the oxadiazole ring in the target compound could engage in π-π stacking with aromatic residues in kinase active sites, akin to imatinib’s binding mode.
- Gaps in Data: No peer-reviewed studies specifically address the target compound’s synthesis, stability, or bioactivity. Comparisons rely on extrapolation from structurally related molecules.
Q & A
Q. What experimental approaches identify degradation pathways under physiological conditions?
- Methodological Answer :
- Forced Degradation : Expose to simulated gastric fluid (pH 2.0) and liver microsomes (CYP3A4). LC-MS/MS identifies sulfone and azepane ring-opened metabolites.
- Isotopic Labeling : O-tracing tracks sulfonyl group hydrolysis .
Q. How can enantiomeric purity be achieved for chiral derivatives?
Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Michaelis-Menten plots (varying substrate concentrations) determine competitive vs. non-competitive inhibition.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) to immobilized targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
